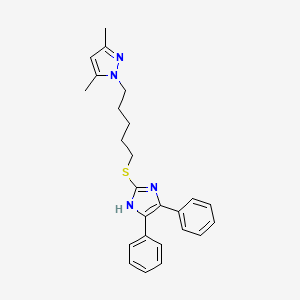
RP 70676
Overview
Description
- RP 70676 is an ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitor.
- It effectively inhibits ACAT activity in both rat and rabbit tissues, with IC50 values of 25 nM and 44 nM, respectively .
- ACAT plays a crucial role in cholesterol esterification, impacting lipid metabolism.
Mechanism of Action
Target of Action
RP 70676, also known as 1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole, is a potent inhibitor of Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the metabolism of cholesterol in the body .
Mode of Action
This compound interacts with ACAT by binding to it and inhibiting its activity . This inhibition prevents the conversion of free cholesterol into cholesteryl esters, a form of cholesterol that can be stored in the body . The IC50 values, which represent the concentration of this compound required to inhibit 50% of ACAT activity, are 25 nM for rat ACAT and 44 nM for rabbit ACAT .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholesterol metabolism pathway. By inhibiting ACAT, this compound reduces the formation of cholesteryl esters, thereby affecting the storage and distribution of cholesterol in the body . This can have downstream effects on various processes in the body that rely on cholesterol, including the synthesis of steroid hormones and bile acids.
Pharmacokinetics
It has been reported that this compound is well absorbed with plasma levels in nzw rabbits when administered orally at a dose of 10 mg/kg .
Result of Action
The inhibition of ACAT by this compound leads to a decrease in the formation of cholesteryl esters. This can result in a reduction of stored cholesterol in the body, potentially impacting conditions related to cholesterol metabolism .
Biochemical Analysis
Biochemical Properties
RP 70676 plays a significant role in biochemical reactions, particularly in the inhibition of ACAT . ACAT is an enzyme that catalyzes the formation of cholesterol esters. By inhibiting this enzyme, this compound can effectively reduce the levels of cholesterol in the body .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to reduce cholesterol levels. High cholesterol levels can lead to the formation of plaques in the arteries, which can cause heart disease. By reducing cholesterol levels, this compound can help prevent the formation of these plaques and thus protect against heart disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ACAT enzyme and inhibiting its activity . This prevents the formation of cholesterol esters, leading to a reduction in cholesterol levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time . It does not degrade significantly and continues to effectively inhibit the ACAT enzyme .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At a dose of 1 mg/kg, it effectively reduces cholesterol levels
Metabolic Pathways
This compound is involved in the cholesterol metabolism pathway, where it interacts with the ACAT enzyme . By inhibiting this enzyme, it can affect the metabolic flux and levels of cholesterol .
Preparation Methods
- Synthetic routes for RP 70676 are not explicitly mentioned in the available literature.
- industrial production methods likely involve chemical synthesis, purification, and formulation.
Chemical Reactions Analysis
- RP 70676 undergoes enzymatic inhibition by targeting ACAT.
- Common reagents and conditions for ACAT inhibition are not specified, but further research may reveal additional details.
- Major products formed during ACAT inhibition include reduced cholesterol esterification.
Scientific Research Applications
- RP 70676 has diverse applications:
Medicine: Potential use in treating lipid-related disorders.
Biology: Studying lipid metabolism and cholesterol homeostasis.
Chemistry: Investigating enzyme inhibition mechanisms.
Industry: Developing therapeutic agents or diagnostic tools.
Comparison with Similar Compounds
- RP 70676’s uniqueness lies in its potent ACAT inhibition.
- Similar compounds include other ACAT inhibitors like avasimibe and pactimibe.
Remember that this compound is primarily studied for its effects on lipid metabolism and cholesterol regulation.
Properties
IUPAC Name |
1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4S/c1-19-18-20(2)29(28-19)16-10-5-11-17-30-25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPITLNVYVCTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCCCSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


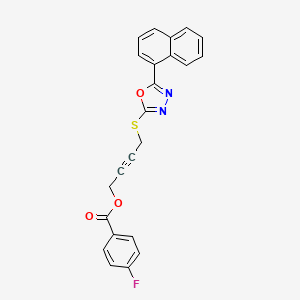
![(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1663233.png)
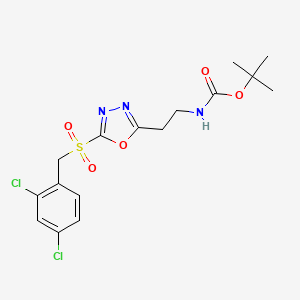
![[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate](/img/structure/B1663236.png)
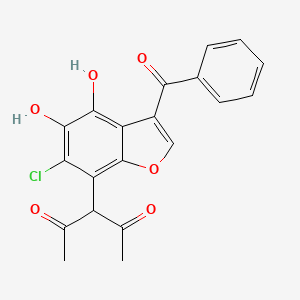
![4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)
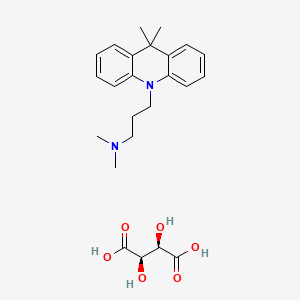
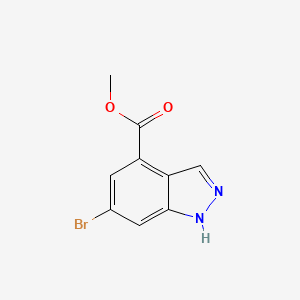

![Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)
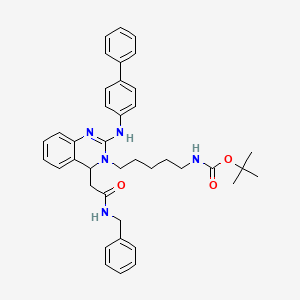
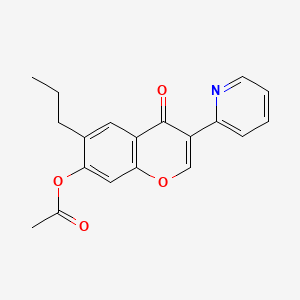

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)
